7-Hydroxy-4-(trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a compound known for its diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 7-position and a trifluoromethyl group at the 4-position of the quinoline ring. Its unique structure contributes to its potential applications in medicinal chemistry and material science.
7-Hydroxy-4-(trifluoromethyl)quinoline can be sourced from various chemical suppliers, including Oakwood Chemical. It falls under the classification of quinoline derivatives, which are heterocyclic compounds containing a fused benzene and pyridine ring. This classification is significant due to the extensive pharmacological properties exhibited by quinoline derivatives, including antimalarial, antibacterial, and anticancer activities.
The synthesis of 7-hydroxy-4-(trifluoromethyl)quinoline typically involves several key steps:
The molecular formula for 7-hydroxy-4-(trifluoromethyl)quinoline is . Its structure features:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or computational methods such as density functional theory (DFT), which provide insights into its electronic properties and stability .
7-Hydroxy-4-(trifluoromethyl)quinoline participates in various chemical reactions due to its functional groups:
These reactions are critical for developing derivatives with enhanced biological activity .
The mechanism of action for 7-hydroxy-4-(trifluoromethyl)quinoline involves its interaction with biological targets, primarily enzymes or receptors involved in disease pathways:
Quantitative data on its efficacy can be derived from in vitro studies measuring IC₅₀ (half maximal inhibitory concentration) values against specific cell lines .
7-Hydroxy-4-(trifluoromethyl)quinoline exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its potential applications in drug development .
7-Hydroxy-4-(trifluoromethyl)quinoline has several scientific applications:
Ongoing research continues to explore new derivatives and their biological activities, expanding the potential uses of this compound in various scientific fields .
Table 1: Microwave-Assisted Synthesis Parameters for Quinoline Derivatives
Substrate | Catalyst | Time | Temp (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
7-Bromoquinoline | Cu₂O/NaOH | 6 h | 130 | 78 | Aqueous conditions |
4-Bromoaniline/Benzaldehyde | CX₄SO₃H | 45 min | 150 | 91 | Solvent-free, recyclable catalyst |
Quinoline N-oxide | BF₂CF₃/CsF | 5 h | 60 | 89 | Gram-scale compatibility |
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables precise modular functionalization of 7-hydroxy-4-(trifluoromethyl)quinoline. The reaction exploits alkyne-terminated quinoline precursors and azido reagents to generate 1,4-disubstituted triazole conjugates regioselectively. Key innovations include water-soluble ligands like BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid), which accelerate cycloaddition kinetics in aqueous media while mitigating copper-induced toxicity. This allows bioconjugation applications under physiological conditions [3] [6]. The triazole linkage serves dual roles: as a π-conjugation bridge enhancing electron transport in optoelectronic materials, and as a bioorthogonal handle for tagging biomolecules. Strain-promoted variants (e.g., DIFO cyclooctynes) enable copper-free conjugation to azide-functionalized quinoline derivatives, critical for in vivo imaging applications where copper sensitivity is prohibitive [6] [9].
Table 2: Triazole Conjugation Strategies for Quinoline Functionalization
Quinoline Precursor | Conjugation Partner | Catalyst/Ligand | Reaction Time | Application |
---|---|---|---|---|
Alkyne-quinoline | Aryl azide | CuSO₄/TBTA | 2-4 h | Fluorescent probes |
Azido-quinoline | Alkyne-biomolecule | BTTAA | 30-60 min | Protein labeling |
7-Hydroxy-4-CF₃-quinoline | DIFO-fluorophore | None (strain-promoted) | 1-2 h | In vivo glycan imaging |
Hydrazinyl-quinoline precursors serve as versatile platforms for Schiff base ligands through condensation with carbonyl compounds. Quinoline-3-carbohydrazide reacts with ortho-substituted benzaldehydes (e.g., 2-nitrobenzaldehyde, 2,4-dihydroxybenzaldehyde) to form tridentate ligands (NQ, CQ, HQ) featuring O,N,O- or O,N,N-coordination sites. X-ray crystallography confirms these adopt E-configuration iminol tautomers stabilized by intramolecular hydrogen bonding, with dihedral angles <20° between quinoline and aryl rings [7]. These ligands form octahedral complexes with transition metals (Cu²⁺, Co²⁺, Ni²⁺) where coordination occurs via azomethine nitrogen and carbonyl/phenolic oxygen atoms. Spectroscopic shifts in the azomethine ν(C=N) stretch (1600 → 1580 cm⁻¹) and the disappearance of the ν(N-H) band at 3200 cm⁻¹ confirm metal binding. Despite their structural diversity, these complexes show limited synergistic enhancement in anticancer activity compared to free ligands against MCF-7 and K562 cell lines, indicating the 7-hydroxy-4-CF₃ pharmacophore dominates biological interactions [7] [10].
Achieving C4 regioselective trifluoromethylation in quinolines represents a significant synthetic challenge due to competing positional reactivities. The solution lies in in situ activation of quinoline N-oxides using trifluoromethyldifluoroborane (BF₂CF₃), which lowers the LUMO energy by >2 eV and directs nucleophilic trifluoromethylation exclusively to the C4 position. This method employs Me₃SiCF₃/CsF as the CF₃⁻ source in ethyl acetate at 60°C, affording 4-trifluoromethylquinolines in >90% yield with complete regiocontrol. The reaction proceeds through a dearomatization-addition mechanism, as confirmed by DFT calculations showing enhanced electrophilicity at C4 in BF₂CF₃-activated complexes compared to O-acylated analogues [8]. This approach demonstrates exceptional functional group tolerance, accommodating halogens (Cl, Br), ethers, and nitro substituents, and enables gram-scale synthesis without intermediate isolation. Sequential N-oxidation/BF₂CF₃ activation/trifluoromethylation converts 6-chloroquinoline to 6-chloro-4-(trifluoromethyl)quinoline in 85% overall yield, highlighting industrial applicability [8].
Table 3: Regioselective Trifluoromethylation of Quinoline N-Oxides
Substrate | Product | Yield (%) | Regioselectivity | Scale Demonstrated |
---|---|---|---|---|
Quinoline N-oxide | 4-(Trifluoromethyl)quinoline | 91 | C4 only | 100 mg |
6-Methoxyquinoline N-oxide | 6-Methoxy-4-(trifluoromethyl)quinoline | 89 | C4 only | 500 mg |
Isoquinoline N-oxide | 1-(Trifluoromethyl)isoquinoline | 87 | C1 only | 200 mg |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0